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Compound of Interest

Compound Name: 5-Methoxy-6-nitro-1H-indole

CAS No.: 175913-29-8

Cat. No.: B2914146

Get Quote

Executive Summary
Target Molecule: 5-Methoxy-6-nitro-1H-indole (CAS: 4769-75-9) Core Challenge:

Regioselective introduction of the nitro group at the C6 position while avoiding the sterically

crowded C4 position and the reactive C3 position.[1] Primary Strategy: Electrophilic aromatic

substitution (

) of 5-methoxyindole using regiocontrolled nitration conditions.[1] Alternative Strategy:
Leimgruber-Batcho indole synthesis starting from substituted nitrotoluenes for absolute
regiocontrol.[1]

Retrosynthetic Analysis
The synthesis of 5-methoxy-6-nitroindole can be disconnected via two distinct logic gates:

Path A (Functionalization): Disconnection of the C6-Nitro bond.[1] This requires a parent

indole (5-methoxyindole) and a nitrating agent.[1][2][3] The directing effect of the C5-

methoxy group (ortho/para director) activates C4 and C6.[1] Steric hindrance at C4 favors

C6.[1]
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Path B (Construction): Disconnection of the pyrrole ring C2-C3 and N1-C7a bonds.[1] This

points to a 2-nitrotoluene precursor.[1]

Path A: Direct Functionalization Path B: De Novo Construction

5-Methoxy-6-nitro-1H-indole

Nitration
(NaNO3 / TFA)

S_EAr

Leimgruber-Batcho
Sequence

Cyclization

5-Methoxyindole
(CAS: 1006-94-6)

4-Methoxy-2-nitrotoluene
(CAS: 6304-16-1)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the two primary routes.

Route 1: Direct Nitration of 5-Methoxyindole
(Preferred)[1]
This is the most common laboratory and industrial route due to the low cost of 5-

methoxyindole.[1] While nitration of indoles is notoriously prone to polymerization (acid-

catalyzed) and oxidation, the use of Sodium Nitrate (

) in Trifluoroacetic Acid (TFA) provides a mild, controlled environment that favors the 6-nitro
isomer.[1]

Starting Material Profile
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Compound CAS No.[1][4]
Purity Req.[1][5][6]
[7]

Key Hazard

5-Methoxyindole 1006-94-6 >98% HPLC
Light Sensitive, Air

Sensitive

Sodium Nitrate 7631-99-4 ACS Reagent Oxidizer

Trifluoroacetic Acid 76-05-1 >99% Corrosive, Volatile

Mechanism & Regioselectivity
The methoxy group at C5 is a strong electron-donating group (EDG) that directs electrophilic

substitution to the ortho (C4, C6) and para (C3a - bridgehead, inaccessible) positions.[1]

C3 Position: Naturally the most reactive in indoles.[1] Must be managed by temperature

control or protonation of the nitrogen.

C4 Position:Ortho to OMe but exhibits significant peri-strain with C3-H.[1]

C6 Position:Ortho to OMe and sterically accessible.[1] This is the kinetic and thermodynamic

product under controlled acidic conditions.[1]

Experimental Protocol (Self-Validating)
Scale: 10 mmol basis

Dissolution: Dissolve 5-methoxyindole (1.47 g, 10 mmol) in Trifluoroacetic acid (TFA, 15 mL).

The solution typically turns dark; cool immediately to 0°C.[1]

Nitration: Add solid

(0.935 g, 11 mmol, 1.1 equiv) in small portions over 20 minutes. Critical: Maintain
temperature <5°C to prevent polynitration or polymerization.[1]

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:3). The starting material

(
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) should disappear, and two lower spots (4-nitro and 6-nitro) will appear.[1] The 6-nitro
isomer is typically the more polar (lower

) or distinct yellow spot.[1]

Quenching: Pour the reaction mixture onto 100 g of crushed ice/water. A yellow/orange

precipitate forms.[1]

Isolation: Filter the solid. Wash copiously with water to remove TFA.[1]

Purification: The crude solid is a mixture of 4-nitro and 6-nitro isomers (ratio typically 1:3 to

1:6).[1]

Recrystallization: Boil in Ethanol/Acetone. The 6-nitro isomer is less soluble and

crystallizes out upon cooling.[1]

Column Chromatography: If high purity is required, separate on silica gel (Gradient: 10-

40% EtOAc in Hexanes).[1]

Yield: 50-65% (isolated 6-nitro isomer).[1]

Route 2: Leimgruber-Batcho Synthesis
(Regiospecific)[1]
For applications requiring absolute regiocontrol or where separation of isomers is difficult on a

large scale, the Leimgruber-Batcho synthesis is the superior "construction" strategy.[1] It builds

the pyrrole ring onto a pre-functionalized benzene ring.[1]

Starting Material Profile
Compound CAS No.[1][4] Role

4-Methoxy-2-nitrotoluene 6304-16-1 Scaffold Precursor

DMF-DMA 4637-24-5 Enamine Former

Titanium(III) Chloride 7705-07-9 Selective Reductant

Synthetic Pathway[1][2][8][9][10][11][12]
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Precursor Preparation: Nitration of 4-methoxy-2-nitrotoluene yields 4-methoxy-2,5-

dinitrotoluene.[1]

Logic: The methoxy group directs the incoming nitro group to the ortho position (C5),

which is chemically distinct from the existing nitro (C2) and methyl (C1).

Enamine Formation: Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

converts the activated methyl group (acidified by o/p-nitro groups) into a

-dimethylamino-styrene derivative.[1]

Reductive Cyclization: Selective reduction of the styrenyl nitro group (at C2) triggers

cyclization to the indole.

Challenge: The molecule contains two nitro groups.[1][2][7][8] Standard hydrogenation (

) will reduce both to amines.

Solution: Use Titanium(III) Chloride (

) or buffered Sodium Dithionite, which can be tuned to reduce the electron-deficient
enamine-nitro group preferentially over the aromatic nitro group, or partial hydrogenation
strategies.[1] Note: This route is chemically elegant but technically demanding due to the
reduction selectivity.

4-Methoxy-2-nitrotoluene Nitration
(HNO3/H2SO4) 4-Methoxy-2,5-dinitrotoluene DMF-DMA

(140°C) Enamine Intermediate Reductive Cyclization
(TiCl3 or Fe/AcOH) 5-Methoxy-6-nitro-1H-indole

Click to download full resolution via product page

Figure 2: The Leimgruber-Batcho pathway for de novo construction.[1]
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Feature Direct Nitration (Route 1)
Leimgruber-Batcho (Route
2)

Step Count 1 Step 3 Steps

Starting Material Cost
Low (5-Methoxyindole is a

commodity chemical)

Medium (Precursors are

specialized)

Regioselectivity
Moderate (Requires isomer

separation)
High (Regiospecific by design)

Scalability
High (Simple reagents,

standard workup)

Medium (High temp, selective

reduction)

Recommendation
Primary Choice for Drug

Discovery

Choice for Process

Chemistry/Scale-up
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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